3-chlorocyclohexan-1-one
Overview
Description
3-chlorocyclohexan-1-one is a useful research compound. Its molecular formula is C6H9ClO and its molecular weight is 132.59 g/mol. The purity is usually 95%.
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Scientific Research Applications
Conformational Analysis : 3-Chlorocyclohexanone and similar compounds have been studied for their molecular structure and conformation. For instance, 2-chlorocyclohexanone was examined using gas-phase electron diffraction, revealing the existence of axial and equatorial conformers, which is significant for understanding the chemical behavior of such molecules (Shen, 1983).
Chemical Reactions and Synthesis : Research has focused on the reactions involving chlorocyclohexanone compounds, such as their oxidation reactions. For example, chromyl chloride reacts with cyclohexane to yield chlorocyclohexane and cyclohexanone, among other products, showcasing the compound's role in organic synthesis (Cook & Mayer, 1994).
Pharmaceutical Applications : Certain derivatives of chlorocyclohexanone are utilized in pharmaceutical research. For example, asymmetric synthesis using Saccharomyces cerevisiae reductase with 3-chloro-1-phenyl-1-propanol, a derivative, is used in the synthesis of antidepressant drugs (Choi et al., 2010).
Environmental and Catalytic Studies : 3-Chlorocyclohexanone and its related compounds are also studied in environmental science and catalysis. For instance, the catalytic hydrodechlorination of dichlorophenol over Pd/Al2O3 in continuous operation is a significant area of research, indicating the role of these compounds in environmental remediation processes (Gómez-Quero et al., 2011).
Properties
IUPAC Name |
3-chlorocyclohexan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO/c7-5-2-1-3-6(8)4-5/h5H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXBMCKDEYPAQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447539 | |
Record name | Cyclohexanone, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21299-27-4 | |
Record name | 3-Chlorocyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21299-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanone, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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